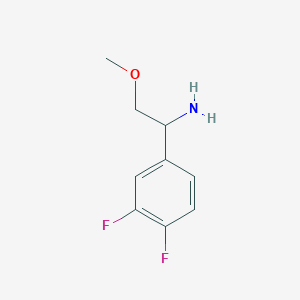

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine

Description

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a fluorinated ethanamine derivative featuring a 3,4-difluorophenyl group and a methoxy substituent on the ethanamine backbone. It is listed as a halogenated benzene derivative (Ref: 10-F650363) and serves as a precursor or intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-2-methoxyethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMXDXOIJHPACRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC(=C(C=C1)F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with methoxyethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a chemical compound with the CAS number 954253-20-4 . It is manufactured by Enamine Ltd. and is typically stored refrigerated . The compound is intended for use in laboratory research and is not meant for use as a drug, food, or household item .

Because the query specifies that information should not be gathered from and , and because the search results provide limited information on the applications of this compound, a comprehensive answer to the query is not possible.

However, the search results do provide some insight into the use of similar compounds, which may suggest potential applications of this compound:

- Synthesis of Blatter Radicals 1-(3,4-difluorophenyl) is a substituent used in the preparation of Blatter radicals, specifically 1-(3,4-difluorophenyl)-(1a). These radicals are used in the study of structural, redox, and magnetic properties .

- Precursor for Ticagrelor Derivatives of difluorophenyl, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, are important precursors in the synthesis of ticagrelor .

- Ketoreductase Substrate 2-chloro-1-(3,4-difluorophenyl)ethanone is used to explore the structural basis of substrate selectivity and improve enzyme engineering .

- BACE1 Inhibitors Anilide chemotypes are used in a growing subset of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease (AD) .

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Fluorinated Ethanolamine Derivatives

Fluorination significantly impacts physicochemical and pharmacological properties. Below is a comparative analysis of key analogs:

Notes:

- The methoxy group in the target compound increases hydrophilicity compared to non-methoxy analogs like (S)-1-(3,4-difluorophenyl)ethan-1-amine .

Methoxy-Substituted Ethanolamines

Methoxy groups influence solubility and metabolic pathways. Key comparisons include:

Structural Insights :

Multi-Substituted and Hybrid Analogs

Compounds with multiple aromatic or functional groups highlight divergent applications:

Comparative Advantages of the Target Compound :

Biological Activity

1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a difluorophenyl group attached to a methoxyethanamine moiety. The molecular formula is C9H11F2NO, with a molecular weight of approximately 187.19 g/mol. The difluorophenyl group may enhance the compound's binding affinity to various biological targets, influencing its pharmacological profile .

The biological activity of this compound primarily stems from its interactions with specific receptors and enzymes. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain proteasomal activities, which are crucial for cellular protein regulation and degradation. For instance, compounds with similar structures have demonstrated significant inhibition of the Trypanosoma brucei chymotrypsin activity, indicating potential applications in treating diseases like Human African Trypanosomiasis (HAT) .

Pharmacological Studies

Research has focused on the compound's binding affinity and inhibitory potency against various biological targets. For example, it has been noted that modifications in the amine structure can significantly affect its potency in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The introduction of electron-withdrawing groups, such as difluoromethyl, has been shown to enhance potency while reducing efflux liabilities associated with P-glycoprotein (P-gp) transporters .

In Vitro Studies

In vitro studies have assessed the antimicrobial activity of related compounds against various pathogens. While specific data on this compound is limited, structural analogs have shown promising results against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial applications .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has revealed that small modifications in the chemical structure can lead to significant changes in biological activity. For instance, the presence of different substituents on the aromatic ring can influence both binding affinity and selectivity towards target enzymes or receptors. Table 1 summarizes key findings from SAR studies involving similar compounds.

| Compound | Structure | IC50 (μM) | Target |

|---|---|---|---|

| A | R1=CF3 | <1 | BACE1 |

| B | R2=F | 5 | Proteasome |

| C | R3=Cl | 10 | Acetylcholinesterase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.